molecular formula C26H31FO6 B2450842 9,11-Dehydro Flunisolide Acetate CAS No. 5049-89-8

9,11-Dehydro Flunisolide Acetate

Cat. No.: B2450842
CAS No.: 5049-89-8
M. Wt: 458.526
InChI Key: KWCRYAKNMDCXSU-FRXWPNSNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9,11-Dehydro Flunisolide Acetate is a synthetic corticosteroid derivative. It is structurally related to flunisolide, a compound commonly used in the treatment of allergic rhinitis and asthma due to its anti-inflammatory properties . The compound is characterized by the presence of a fluorine atom and multiple hydroxyl groups, which contribute to its biological activity.

Preparation Methods

The synthesis of 9,11-Dehydro Flunisolide Acetate involves several steps, starting from the parent compound flunisolide. The process typically includes the dehydrogenation of flunisolide to introduce the double bond at the 9,11 position, followed by acetylation to form the acetate ester . The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired transformation. Industrial production methods may involve large-scale batch reactions with stringent control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

9,11-Dehydro Flunisolide Acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

9,11-Dehydro Flunisolide Acetate has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity of corticosteroids and their derivatives.

    Biology: The compound is used in research to understand the mechanisms of corticosteroid action at the cellular level.

    Medicine: It is investigated for its potential therapeutic effects in treating inflammatory conditions and autoimmune diseases.

    Industry: The compound is used in the development of new corticosteroid-based drugs and formulations.

Mechanism of Action

The mechanism of action of 9,11-Dehydro Flunisolide Acetate involves the activation of glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of various genes involved in inflammatory and immune responses. This leads to the suppression of pro-inflammatory cytokines and the inhibition of immune cell activation . The molecular targets include nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key regulators of inflammation .

Comparison with Similar Compounds

9,11-Dehydro Flunisolide Acetate is similar to other corticosteroids such as flunisolide, beclomethasone, and triamcinolone. it is unique due to the presence of the 9,11 double bond and the acetate ester, which enhance its anti-inflammatory properties and prolong its duration of action . Similar compounds include:

Properties

IUPAC Name

[2-[(4R,8S,9S,13R,19S)-19-fluoro-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-8-yl]-2-oxoethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31FO6/c1-14(28)31-13-21(30)26-22(32-23(2,3)33-26)12-18-16-11-20(27)19-10-15(29)6-8-24(19,4)17(16)7-9-25(18,26)5/h6-8,10,16,18,20,22H,9,11-13H2,1-5H3/t16?,18?,20-,22+,24+,25-,26+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCRYAKNMDCXSU-FRXWPNSNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C12C(CC3C1(CC=C4C3CC(C5=CC(=O)C=CC45C)F)C)OC(O2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@@]12[C@@H](CC3[C@@]1(CC=C4C3C[C@@H](C5=CC(=O)C=C[C@]45C)F)C)OC(O2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31FO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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